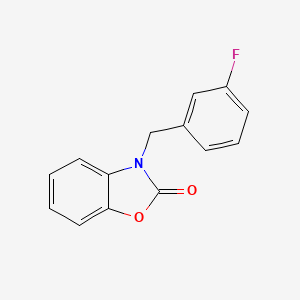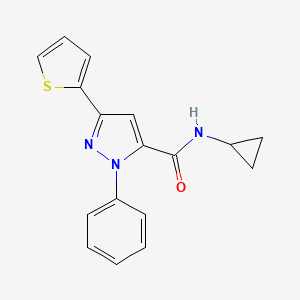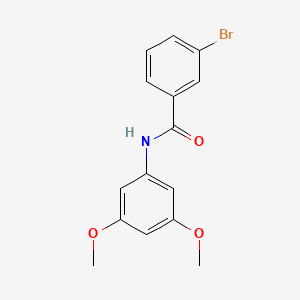![molecular formula C19H20N2OS B5707717 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline, also known as TPAQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TPAQ has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs.
作用機序
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline exerts its therapeutic effects through its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce changes in gene expression that lead to cell death or neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neurological research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline in lab experiments is its high potency and selectivity for HDAC inhibition. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which must be carefully monitored in any experimental setting.
将来の方向性
There are several potential future directions for research on 2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline. One area of interest is the development of this compound derivatives with improved potency and selectivity for HDAC inhibition. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in various disease states.
合成法
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylquinoline with pyridine-2-thiol, followed by acetylation with acetic anhydride. The final product is obtained through the reduction of the resulting acetyl derivative with sodium borohydride.
科学的研究の応用
2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurological research, this compound has been shown to possess neuroprotective properties and has the potential to be developed as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-pyridin-2-ylsulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-12-19(2,3)21(16-9-5-4-8-15(14)16)18(22)13-23-17-10-6-7-11-20-17/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICPPYQFPXAICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=CC=CC=N3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)




![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)